Aclatonium
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Aclatonium napadisilate is synthesized using lactic acid as a raw material . The synthesis involves a series of chemical reactions, including the use of acetic anhydride and chloro-formate . The process is designed to avoid the use of volatile and highly corrosive reagents, making it safer and more environmentally friendly .
Industrial Production Methods
The industrial preparation of this compound napadisilate employs a "mixed acid anhydride strategy" . This method allows for the use of water as a solvent for the preparation of intermediates, reducing the need for organic solvents . The process is efficient and suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Aclatonium undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols.
Scientific Research Applications
Aclatonium has several scientific research applications, including:
Mechanism of Action
Aclatonium exerts its effects by stimulating muscarinic receptors, which are a type of acetylcholine receptor . This stimulation leads to increased pancreatic enzyme secretion and insulin release . The compound’s action on B cells is more potent than on the exocrine pancreas, indicating its selective targeting of specific cellular pathways .
Comparison with Similar Compounds
Similar Compounds
Carbamylcholine: Another cholinergic agonist used to stimulate pancreatic secretion.
Acetylcholine: A naturally occurring neurotransmitter with similar cholinergic effects.
Uniqueness
Aclatonium is unique in its selective stimulation of both endocrine and exocrine pancreatic secretion via muscarinic receptors . Its action on B cells is more potent than other similar compounds, making it a valuable tool for studying cholinergic mechanisms and developing therapeutic agents .
Properties
CAS No. |
55077-25-3 |
---|---|
Molecular Formula |
C10H20NO4+ |
Molecular Weight |
218.27 g/mol |
IUPAC Name |
2-(2-acetyloxypropanoyloxy)ethyl-trimethylazanium |
InChI |
InChI=1S/C10H20NO4/c1-8(15-9(2)12)10(13)14-7-6-11(3,4)5/h8H,6-7H2,1-5H3/q+1 |
InChI Key |
SRZGFCNCQUMTCP-UHFFFAOYSA-N |
SMILES |
CC(C(=O)OCC[N+](C)(C)C)OC(=O)C |
Canonical SMILES |
CC(C(=O)OCC[N+](C)(C)C)OC(=O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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